3-Bromo-6-(cyclopropylmethoxy)-2-fluoropyridine
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Overview
Description
3-Bromo-6-(cyclopropylmethoxy)-2-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom at the third position, a cyclopropylmethoxy group at the sixth position, and a fluorine atom at the second position on the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 3-Bromo-6-(cyclopropylmethoxy)-2-fluoropyridine can be achieved through several synthetic routes. One common method involves the bromination of 6-(cyclopropylmethoxy)-2-fluoropyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
3-Bromo-6-(cyclopropylmethoxy)-2-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
3-Bromo-6-(cyclopropylmethoxy)-2-fluoropyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-6-(cyclopropylmethoxy)-2-fluoropyridine depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes, receptors, or other proteins to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways by acting as an agonist or antagonist .
The molecular targets and pathways involved in the compound’s mechanism of action are typically identified through biochemical assays, molecular docking studies, and other experimental techniques .
Comparison with Similar Compounds
3-Bromo-6-(cyclopropylmethoxy)-2-fluoropyridine can be compared with other halogenated pyridines and related compounds, such as:
3-Bromo-6-chloropyridine: Similar in structure but with a chlorine atom instead of a cyclopropylmethoxy group.
2-Fluoro-3-bromopyridine: Lacks the cyclopropylmethoxy group, resulting in different chemical properties and reactivity.
6-Bromo-2-fluoropyridine: Similar but without the cyclopropylmethoxy group, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in the combination of its substituents, which imparts distinct properties and makes it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3-bromo-6-(cyclopropylmethoxy)-2-fluoropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c10-7-3-4-8(12-9(7)11)13-5-6-1-2-6/h3-4,6H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVZHVHKUAEMIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC(=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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